[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid
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Overview
Description
{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a triazolopyrimidine core, which is known for its biological activity, and a boronic acid moiety, which is widely used in Suzuki-Miyaura cross-coupling reactions. The combination of these two functional groups makes {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid typically involves the formation of the triazolopyrimidine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring. Subsequently, the boronic acid group can be introduced via borylation reactions using reagents such as bis(pinacolato)diboron or boronic acid derivatives under palladium-catalyzed conditions .
Industrial Production Methods
For large-scale production, the synthesis of {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid can be optimized by employing continuous flow chemistry techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability. Additionally, the use of automated systems can further enhance the reproducibility and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, dihydrotriazolopyrimidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: It has potential therapeutic applications, particularly in the design of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. Additionally, the triazolopyrimidine core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid derivatives: These compounds share the same core structure but differ in the substituents attached to the triazolopyrimidine ring or the boronic acid group.
Other triazolopyrimidine compounds: These include compounds with different functional groups, such as {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}amines or {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}alcohols.
Uniqueness
The uniqueness of {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid lies in its dual functionality, combining the reactivity of the boronic acid group with the biological activity of the triazolopyrimidine core. This makes it a valuable compound for the development of novel therapeutic agents and advanced materials .
Properties
Molecular Formula |
C5H5BN4O2 |
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Molecular Weight |
163.93 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-6-ylboronic acid |
InChI |
InChI=1S/C5H5BN4O2/c11-6(12)4-1-7-5-8-3-9-10(5)2-4/h1-3,11-12H |
InChI Key |
KOBANBCUHSNGBI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C(=NC=N2)N=C1)(O)O |
Origin of Product |
United States |
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